N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide is a complex organic compound with a unique structure that includes a cyanocyclopentyl group, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to facilitate the reaction and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an antimalarial or anticancer agent
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways within cells. This compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide can be compared with other similar compounds, such as:
N-(1-cyanocyclopentyl)pentanamide: This compound shares the cyanocyclopentyl group but differs in the other substituents, leading to different chemical and biological properties.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has a similar acetamide structure but includes different aromatic rings, resulting in distinct applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O/c20-17-6-2-1-5-16(17)13-23-9-11-24(12-10-23)14-18(25)22-19(15-21)7-3-4-8-19/h1-2,5-6H,3-4,7-14H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDGRKQYOQQQOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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